Chemical structure and physical properties of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Chemical structure and physical properties of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
An In-Depth Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride and its Activated Derivatives for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC hydrochloride), a pivotal building block in synthetic chemistry and a molecule of significant interest in agricultural and neuropharmacological research. While the direct hydrochloride salt of the corresponding acyl chloride, "1-Aminocyclopropane-1-carbonyl-chloride hydrochloride," is not a stable or commercially available entity due to inherent intramolecular reactivity, this guide will focus on the stable precursor, ACC hydrochloride. We will delve into its chemical structure, physical properties, and provide detailed, field-proven protocols for its handling, N-protection, and subsequent conversion to the activated N-protected 1-aminocyclopropane-1-carbonyl chloride. This activated intermediate is a versatile reagent for the synthesis of a wide array of complex molecules, making this guide an essential resource for researchers, scientists, and professionals in drug development.
Introduction: Understanding the Chemistry of 1-Aminocyclopropane-1-carboxylic Acid and its Derivatives
1-Aminocyclopropane-1-carboxylic acid (ACC) is a conformationally constrained, non-proteinogenic α-amino acid.[1][2] Its rigid cyclopropane backbone imparts unique stereochemical properties, making it a valuable synthon for introducing constrained motifs into peptides and other bioactive molecules. The hydrochloride salt, 1-Aminocyclopropane-1-carboxylic acid hydrochloride, is the common, stable, and commercially available form of this amino acid.
A key challenge in the chemical manipulation of ACC lies in the dual reactivity of its amino and carboxylic acid functional groups. Direct conversion of ACC hydrochloride to its acyl chloride is synthetically unfeasible. The free amino group, even in its protonated hydrochloride form, is sufficiently nucleophilic to react with the highly electrophilic acyl chloride, leading to rapid oligomerization or polymerization.[3] Therefore, a protection strategy for the amino group is a prerequisite for any synthetic transformation involving the activation of the carboxylic acid.
This guide will first provide a detailed profile of 1-Aminocyclopropane-1-carboxylic acid hydrochloride and then present a logical workflow for its utilization in synthesis, focusing on the critical steps of N-protection and subsequent acyl chloride formation.
Chemical Structure and Physicochemical Properties of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride
The foundational molecule for our discussion is 1-Aminocyclopropane-1-carboxylic acid hydrochloride. Its structure and key properties are summarized below.
Chemical Structure
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IUPAC Name: 1-aminocyclopropane-1-carboxylic acid;hydrochloride[4]
Physicochemical Data
| Property | Value | Source |
| Melting Point | 231 °C (decomposes) | [7] |
| Solubility | Soluble in water. | [8] |
| Appearance | White crystalline powder. | [8] |
| Storage | Store at 4°C. | [5] |
Synthesis and Reactivity of 1-Aminocyclopropane-1-carboxylic Acid
1-Aminocyclopropane-1-carboxylic acid can be synthesized through various routes, including the alkylation of glycine equivalents and the cyclization of γ-substituted amino acid derivatives.[9] One common industrial synthesis involves the reaction of nitroacetate with 1,2-dihaloethane, followed by nitro reduction and hydrolysis.[10]
The reactivity of ACC is largely dictated by its two functional groups.[8] The strained cyclopropane ring also influences its chemical behavior.[8] In biological systems, ACC is the immediate precursor to the plant hormone ethylene, a conversion catalyzed by ACC oxidase.[2][11] It also has roles in ethylene-independent signaling pathways and as an agonist at the glycine site of the NMDA receptor in mammals.[1][8]
Experimental Protocols
Workflow for the Synthesis of N-Protected 1-Aminocyclopropane-1-carbonyl chloride
The following diagram illustrates the necessary synthetic workflow, starting from the stable ACC hydrochloride.
Caption: Synthetic pathway from ACC hydrochloride to its N-protected acyl chloride.
Protocol 1: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic acid
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protocol describes a standard procedure for the Boc-protection of ACC.
Materials:
-
1-Aminocyclopropane-1-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.
Protocol 2: Formation of N-Boc-1-aminocyclopropane-1-carbonyl chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that "activates" the carboxyl group for subsequent nucleophilic attack. Oxalyl chloride is a common and effective reagent for this purpose, with the byproducts (CO, CO₂, and HCl) being gaseous, which simplifies purification.
Materials:
-
N-Boc-1-aminocyclopropane-1-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of N-Boc-1-aminocyclopropane-1-carbonyl chloride in DCM is typically used immediately in the next synthetic step without isolation.
Handling and Safety Considerations
-
1-Aminocyclopropane-1-carboxylic acid hydrochloride: While generally stable, it should be stored in a cool, dry place.[5]
-
Acyl Chlorides: N-protected 1-aminocyclopropane-1-carbonyl chloride is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving acyl chlorides should be conducted under anhydrous conditions.
Applications in Research and Development
The N-protected 1-aminocyclopropane-1-carbonyl chloride is a valuable intermediate for the synthesis of:
-
Peptidomimetics: Incorporation of the ACC moiety into peptide chains can induce specific conformations and enhance metabolic stability.
-
Novel Agrochemicals: Given the role of ACC in plant biology, its derivatives are explored for the development of new plant growth regulators.[8]
-
Pharmacologically Active Compounds: The constrained cyclopropane ring can serve as a scaffold for the design of new therapeutic agents.
Conclusion
While the direct synthesis and isolation of "1-Aminocyclopropane-1-carbonyl-chloride hydrochloride" present significant chemical challenges due to its inherent instability, this guide provides a practical and scientifically sound pathway for researchers to access the synthetically equivalent and highly useful N-protected acyl chloride. By starting with the stable and readily available 1-Aminocyclopropane-1-carboxylic acid hydrochloride, and following the detailed protocols for N-protection and subsequent activation, scientists can effectively utilize this unique building block in their synthetic endeavors.
References
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ResearchGate. (n.d.). Screening of amino acids and acyl chlorides for the synthesis of.... Retrieved from [Link]
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Taylor & Francis Online. (2006, August 16). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives | Request PDF. Retrieved from [Link]
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PubMed. (2000, October 27). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]
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